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molecular formula C7H12N2 B2465203 1-(Methylamino)cyclopentane-1-carbonitrile CAS No. 55793-49-2

1-(Methylamino)cyclopentane-1-carbonitrile

Cat. No. B2465203
M. Wt: 124.187
InChI Key: KNIPASVZFLFVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658681B2

Procedure details

Methylamine was bubbled into a refrigerated mixture of cyclopentanone (0.252 g, 3 mmol) and trimethylsilyl cyanide (0.396 g, 4 mmol) until the volume doubled. The mixture was stirred 3 h and then concentrated to dryness to obtain 31a (0.372 g, quantitative).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.252 g
Type
reactant
Reaction Step One
Quantity
0.396 g
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[C:3]1(=O)[CH2:7][CH2:6][CH2:5][CH2:4]1.C[Si]([C:13]#[N:14])(C)C>>[CH3:1][NH:2][C:3]1([C:13]#[N:14])[CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0.252 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
0.396 g
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNC1(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.372 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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